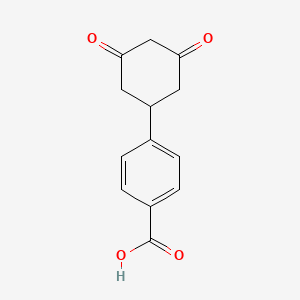

4-(3,5-Dioxocyclohexyl)benzoic acid

Overview

Description

“4-(3,5-Dioxocyclohexyl)benzoic acid” is a synthetic organic compound . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H12O4 . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms . The molecule has 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .Scientific Research Applications

Metabolism in Bacteria

- 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, related to 4-(3,5-dioxocyclohexyl)benzoic acid, is converted to catechol in bacteria. This process involves enzymatic activity in bacteria like Acinetobacter and Pseudomonas species, which is present only when grown in the presence of benzoic acid (Reiner, 1971).

Synthesis and Photophysical Properties

- New aromatic carboxylic acids, derivatives of 3,5-dihydroxy benzoic acid, have been used in synthesizing lanthanide coordination compounds. These compounds exhibit interesting photophysical properties (Sivakumar et al., 2011).

Liquid Crystal Applications

- Cis, cis-(3,5-dihydroxycyclohexyl) 3,4-(alkenyloxy, alkyloxy)benzoates, related to this compound, have been synthesized for liquid crystal applications. They form a hexagonal columnar mesophase through hydrogen bonding (Schellhorn & Lattermann, 1994).

Catalytic Properties

- Lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives exhibit influence on photophysical properties. These compounds are used in exploring the effects of electron-releasing or withdrawing substituents on luminescence efficiency (Sivakumar et al., 2010).

Polymer Synthesis

- Benzoic acid derivatives like 4-(2-propoxy)-3-vinylphenyl ester are used in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization of diynes, creating diverse polymers with specific characteristics (Mayershofer et al., 2006).

Food Industry Application

- Benzoic acid and its derivatives, similar in structure to this compound, are used as preservatives and flavoring agents in the food industry due to their antibacterial and antifungal properties (del Olmo et al., 2017).

Coordination with Metal Ions

- Studies on metal coordination with 4-{10-[4-(3,5-bis-benzyloxy)-phenyl]-anthracen-9-yl}-benzoic acid at the air-water interface show different behaviors based on the intrinsic nature of the ion, impacting coordination number and molecular interactions (Yang et al., 2011).

Antimicrobial and Molluscicidal Activity

- Prenylated benzoic acid derivatives, similar in function to this compound, exhibit significant antimicrobial and molluscicidal activities, useful in various biological applications (Orjala et al., 1993).

Mechanism of Action

Target of Action

Benzoic acid derivatives often target enzymes or receptors in the body, acting as inhibitors or activators. The specific target would depend on the exact structure of the derivative .

Mode of Action

Benzoic acid derivatives can interact with their targets through various mechanisms, such as direct binding to the active site, allosteric modulation, or covalent modification. The exact mode of action would depend on the specific derivative and its target .

Biochemical Pathways

Benzoic acid derivatives can affect various biochemical pathways, depending on their specific targets. For example, they might interfere with metabolic pathways, signal transduction pathways, or gene expression pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acid derivatives can vary widely, depending on their specific structures. Factors such as solubility, stability, and molecular size can influence their bioavailability .

Result of Action

The molecular and cellular effects of benzoic acid derivatives can be diverse, ranging from changes in enzyme activity and cellular signaling to alterations in gene expression. The specific effects would depend on the derivative’s target and mode of action .

Action Environment

The action, efficacy, and stability of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, stability, and interactions with its target .

Biochemical Analysis

Biochemical Properties

4-(3,5-Dioxocyclohexyl)benzoic acid plays a significant role in biochemical reactions, particularly those involving carboxylic acids. It interacts with various enzymes and proteins, including those involved in oxidation-reduction reactions and carboxylation processes. The compound’s carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the activity of enzymes such as carboxylases and dehydrogenases . Additionally, the ketone groups in this compound can undergo nucleophilic addition reactions, further expanding its biochemical reactivity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the flux of metabolites through key pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it may inhibit the activity of certain dehydrogenases by forming stable complexes with the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carboxylic acid metabolism. The compound can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name |

4-(3,5-dioxocyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYPABXQBCYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679675 | |

| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75618-40-5 | |

| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

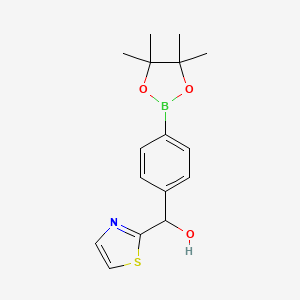

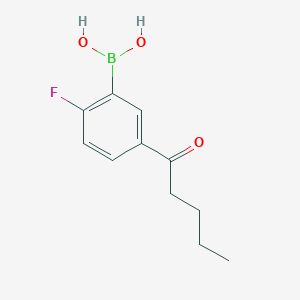

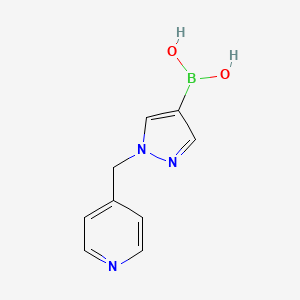

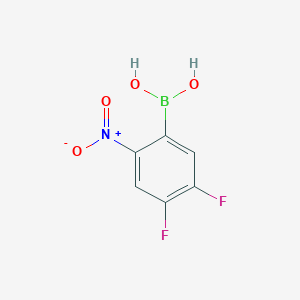

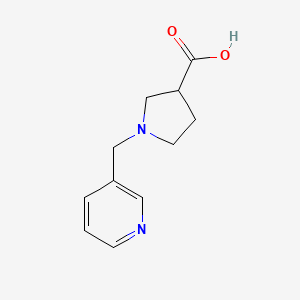

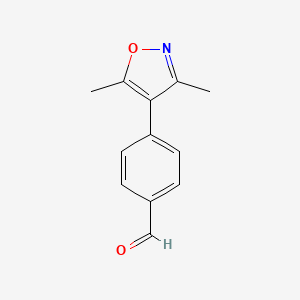

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)

![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)